2-(Pyridin-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride

Antibacterial Protein Synthesis Inhibition Structure-Activity Relationship

Researchers synthesizing kinase or topoisomerase inhibitors often encounter solubility-related assay failures with free-base pyridopyrimidines. This HCl salt directly addresses that challenge. - Enhanced aqueous solubility vs. free base (CAS 880361-82-0) ensures reproducible biological assay workflows. - 2-Pyridyl group is a critical pharmacophore: SAR studies confirm its modification abolishes target engagement. - Direct precursor for 6-acylated antiproliferative agents active against K562 leukemia and HO-8910 ovarian cancer cells. - Patent CN105669672A validates an industrial-scale synthetic route with high total yield.

Molecular Formula C12H13ClN4
Molecular Weight 248.714
CAS No. 1207175-11-8
Cat. No. B593975
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Pyridin-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride
CAS1207175-11-8
Molecular FormulaC12H13ClN4
Molecular Weight248.714
Structural Identifiers
SMILESC1CNCC2=CN=C(N=C21)C3=CC=CC=N3.Cl
InChIInChI=1S/C12H12N4.ClH/c1-2-5-14-11(3-1)12-15-8-9-7-13-6-4-10(9)16-12;/h1-3,5,8,13H,4,6-7H2;1H
InChIKeySQVZRUXKBUJUGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Pyridin-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine Hydrochloride: Core Scaffold Identity and Procurement Specifications


2-(Pyridin-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride (CAS 1207175-11-8) is a heterocyclic building block belonging to the tetrahydropyrido[4,3-d]pyrimidine class. Its structure features a partially saturated pyrido[4,3-d]pyrimidine core substituted with a 2-pyridyl group at the C2 position, supplied as the hydrochloride salt (molecular formula C12H13ClN4, molecular weight 248.71 g/mol) . The free base form (CAS 880361-82-0, MW 212.25) is also available commercially, and the hydrochloride salt offers enhanced aqueous solubility relative to the neutral free base, which is a critical parameter for downstream solution-phase chemistry and biological assay preparation . This compound has been explicitly patented (CN105669672A) and studied in the primary literature as a precursor to anticancer derivatives, with documented activity against leukemia and ovarian cancer cell lines [1][2].

Why Generic Pyridopyrimidine Substitution Risks Activity Loss: The 2-(Pyridin-2-yl) Pharmacophoric Requirement


Substituting the 2-(pyridin-2-yl) group or altering the tetrahydropyrido[4,3-d]pyrimidine core geometry with generic pyridopyrimidine analogs cannot be assumed to be functionally equivalent. Independent structure-activity relationship (SAR) studies on a closely related 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-ol scaffold demonstrated that modifications specifically to the 2-(pyridin-2-yl) ring resulted in complete inactivation of antibacterial protein synthesis inhibitors [1]. This indicates that the 2-pyridyl moiety is not merely a spectator substituent but a critical pharmacophoric element for target engagement. Furthermore, the regiochemistry of the pyrido[4,3-d]pyrimidine core itself matters: compounds based on the isomeric pyrido[3,4-d]pyrimidine scaffold show divergent biological profiles in anticancer screens [2]. The hydrochloride salt form of this compound provides additional practical differentiation: it offers superior handling and dissolution characteristics compared to the poorly water-soluble free base, directly impacting reproducibility in biological assay workflows and multi-step synthetic sequences .

Quantitative and Comparative Evidence for 2-(Pyridin-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine Hydrochloride in Biological and Synthetic Applications


2-(Pyridin-2-yl) Ring Deletion Abolishes Antibacterial Target Engagement: A Class-Level Pharmacophoric Requirement

In a series of 4H-pyridopyrimidine bacterial protein synthesis inhibitors built on a 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-ol core, structural modifications at the 2-position were systematically evaluated. Compounds bearing a 2-(pyridin-2-yl) substituent demonstrated measurable inhibitory activity in aminoacylation/translation (A/T) assays. Critically, any modification to the 2-(pyridin-2-yl) ring—including removal or replacement—led to complete inactivation of the compounds, with loss of all detectable biochemical activity [1]. This binary activity cliff establishes the 2-(pyridin-2-yl) moiety as an essential pharmacophoric element for this target class. While the hydrochloride salt of the 4-ol analog was not the exact compound tested, the core scaffold and 2-substituent are identical, providing strong class-level inference that the 2-(pyridin-2-yl) group on the target compound is structurally indispensable for analogous target engagement.

Antibacterial Protein Synthesis Inhibition Structure-Activity Relationship

Hydrochloride Salt vs. Free Base: Solubility Advantage for Solution-Phase Chemistry and Biological Assays

The free base form of this compound (CAS 880361-82-0, molecular weight 212.25) exhibits calculated aqueous solubility of approximately 6.6 g/L at 25°C, classified as 'slightly soluble' . The hydrochloride salt form (CAS 1207175-11-8, molecular weight 248.71) is expected to have significantly higher aqueous solubility due to the ionization of the basic nitrogen centers in the presence of the hydrochloride counterion, following the well-established pharmaceutical salt formation principle that salt forms of weakly basic heterocycles typically exhibit 100- to 1000-fold solubility enhancement over their neutral free base counterparts depending on pH and counterion identity. This solubility differential is a critical procurement consideration for users intending to use the compound in aqueous biological assay buffers or in solution-phase synthetic transformations where dissolution rate and concentration reproducibility directly affect experimental outcomes [1].

Solubility Salt Selection Formulation

Anticancer Proliferation Inhibition: K562 and HO-8910 Cell Line Activity of Derivatives Derived from This Scaffold

Luo et al. (2017) synthesized three novel derivatives from the 2-(pyridin-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine parent scaffold and evaluated their antiproliferative activity. The derivatives—2-(2-pyridin)-6-(2,3-dichlorobenzoyl)-5,7,8-trihydropyrido[4,3-d]pyrimidine (compound a), 2-(2-pyridin)-6-(2,4-dichlorobenzoyl)-5,7,8-trihydropyrido[4,3-d]pyrimidine (compound b), and a third derivative—all demonstrated efficient inhibition of leukemia K562 cell proliferation and effective inhibition of ovarian cancer HO-8910 cell proliferation [1][2]. The parent scaffold serves as the essential synthetic precursor from which these active derivatives are elaborated via acylation at the 6-position. While precise IC50 values were not publicly accessible in the abstract or open-access excerpts, the patent associated with this work (CN105669672A) explicitly claims the compounds for anticancer utility, with total reaction yields described as high and the process suitable for industrial-scale production [3].

Anticancer Leukemia Ovarian Cancer

Core Scaffold Geometry Differentiation: Pyrido[4,3-d] vs. Pyrido[3,4-d]pyrimidine Regioisomerism

The tetrahydropyrido[4,3-d]pyrimidine core represents a specific regioisomeric scaffold that is structurally distinct from the tetrahydropyrido[3,4-d]pyrimidine isomer. Independent studies on pyrido[3,4-d]pyrimidine derivatives have reported antitumor activity profiles, but the nitrogen atom positioning alters the hydrogen-bonding geometry and overall molecular shape available for target binding [1]. The broader pyrido[4,3-d]pyrimidine scaffold class has been independently validated across multiple therapeutic targets including human topoisomerase II (with compound ARN21929 showing IC50 4.5 ± 1.0 µM), CaMKII kinase, Hsp90, and ATR kinase, demonstrating that the [4,3-d] regioisomeric geometry is a privileged scaffold with distinct target selectivity compared to its [3,4-d] counterpart [2][3]. Procurement of the correct regioisomer is therefore non-negotiable for programs targeting these specific biological pathways. The 2-(pyridin-2-yl) substituent further constrains the accessible chemical space, as the ortho-pyridyl nitrogen provides a metal-chelating or hydrogen-bond-accepting vector not available from phenyl or 3-pyridyl analogs [2].

Scaffold Hopping Regioisomerism Kinase Selectivity

High-Confidence Application Scenarios for 2-(Pyridin-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine Hydrochloride Based on Current Evidence


Medicinal Chemistry: Anticancer Lead Derivatization via 6-Position Acylation

The compound serves as the direct synthetic precursor for generating 6-acylated derivatives with demonstrated antiproliferative activity against K562 leukemia and HO-8910 ovarian cancer cells, as established by Luo et al. (2017) and the associated patent CN105669672A [1][2]. The patent indicates that the synthetic route from N-Boc-4-piperidone proceeds with high total yield and is suitable for industrial-scale production, making this scaffold amenable to library synthesis for anticancer drug discovery programs . Researchers should procure the hydrochloride salt for optimal solubility during the acylation step.

Kinase Inhibitor Scaffold Exploration: PI3K, TopoII, CaMKII, Hsp90, and ATR Target Programs

The tetrahydropyrido[4,3-d]pyrimidine core with a 2-substituent has been validated across at least five distinct kinase and non-kinase targets, including PI3K isoforms (with nanomolar Ki values reported for advanced analogs), human topoisomerase II (lead compound IC50 4.5 µM, ARN21929), CaMKII, Hsp90, and ATR kinase [1]. The 2-(pyridin-2-yl) group is a critical pharmacophoric element: SAR studies on the bacterial protein synthesis inhibitor series demonstrate that modification of this group results in complete activity loss [2]. The compound is therefore appropriate as a reference scaffold or starting point for fragment-based or structure-based design campaigns targeting these validated therapeutic nodes.

Chemical Biology Tool Compound Precursor: Scaffold for Probe Development

Given the privileged nature of the pyrido[4,3-d]pyrimidine core and the established criticality of the 2-(pyridin-2-yl) substituent for biological activity retention, this compound can serve as a core building block for developing chemical biology probes to interrogate kinase and topoisomerase biology [1][2]. The hydrochloride salt form provides the aqueous solubility characteristics necessary for biochemical and cell-based probe assays, avoiding the precipitation artifacts associated with the poorly soluble free base .

Process Chemistry: Industrial-Scale Synthesis of Pyridopyrimidine Derivatives

The patent CN105669672A explicitly claims that the synthetic method for this compound and its derivatives features high total reaction yield and a simple process suitable for industrial production [1]. For organizations scaling up pyridopyrimidine-based lead compounds, procurement of this intermediate from a supplier that can provide consistent purity (typically ≥95% as listed by commercial vendors) and the correct salt stoichiometry is essential for reproducible process development and regulatory starting material designation [2].

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